molecular formula C17H25NO2 B10880538 N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine CAS No. 861433-18-3

N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine

Cat. No.: B10880538
CAS No.: 861433-18-3
M. Wt: 275.4 g/mol
InChI Key: DWUULWTYWMGKSY-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine: C19H29NO2\text{C}_{19}\text{H}_{29}\text{NO}_2C19​H29​NO2​

    .
  • It features an allyloxy group, an ethoxybenzyl moiety, and a cyclopentylamine backbone.
  • The compound’s synthesis involves specific reactions, which we’ll explore further.
  • Preparation Methods

    Chemical Reactions Analysis

      N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine: may undergo various reactions:

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate due to its unique structure.

      Chemistry: Explore its reactivity and applications in organic synthesis.

      Biology: Assess its effects on cellular processes.

      Industry: Consider its use in specialty chemicals or materials.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, consider comparing it to related compounds like N-allyloxybenzylamines or cyclopentylamines .
    • Highlight its distinct features and potential advantages.

    Remember that this compound’s applications and mechanisms are still areas of active investigation Researchers continue to explore its properties and potential

    Properties

    CAS No.

    861433-18-3

    Molecular Formula

    C17H25NO2

    Molecular Weight

    275.4 g/mol

    IUPAC Name

    N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]cyclopentanamine

    InChI

    InChI=1S/C17H25NO2/c1-3-11-20-16-10-9-14(12-17(16)19-4-2)13-18-15-7-5-6-8-15/h3,9-10,12,15,18H,1,4-8,11,13H2,2H3

    InChI Key

    DWUULWTYWMGKSY-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=CC(=C1)CNC2CCCC2)OCC=C

    Origin of Product

    United States

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